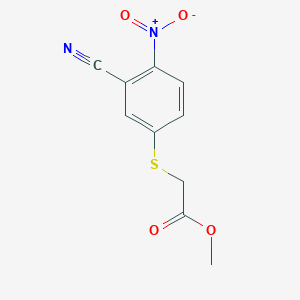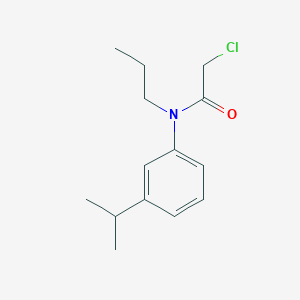
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide, also known as NPPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NPPA belongs to the class of amide compounds and has been studied extensively for its therapeutic potential in various diseases.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of energy homeostasis.
Biochemical and Physiological Effects:
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential therapeutic benefits in various diseases. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is relatively easy to synthesize, and its chemical properties are well-characterized. However, one of the limitations of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the research on 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide. One potential direction is to investigate the molecular mechanisms underlying its anti-cancer properties. Another direction is to explore the potential therapeutic benefits of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, future studies could focus on optimizing the synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide and developing more potent analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide can be achieved through a multi-step reaction process. The starting material required for the synthesis is 3-propan-2-ylphenylamine, which is reacted with propionyl chloride to form N-propyl-3-propan-2-ylphenylacetamide. The resulting compound is then chlorinated to obtain 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-4-8-16(14(17)10-15)13-7-5-6-12(9-13)11(2)3/h5-7,9,11H,4,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZPNRKTIRTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416852 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)
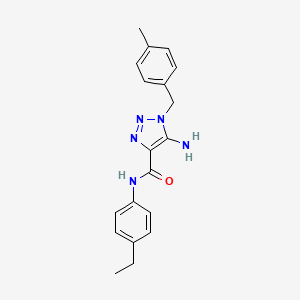
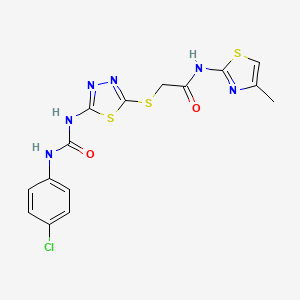
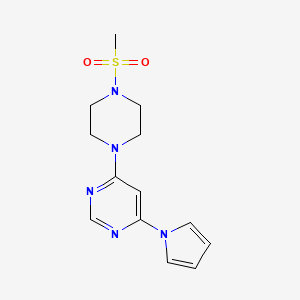
![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)
![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)
![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2797120.png)
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)
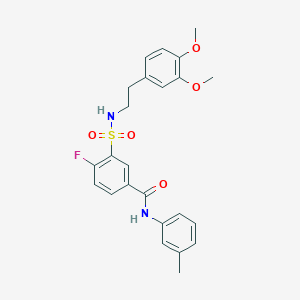
![N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2797124.png)
